molecular formula C8H14S B15325464 Spiro[2.5]octane-6-thiol

Spiro[2.5]octane-6-thiol

Cat. No.: B15325464
M. Wt: 142.26 g/mol
InChI Key: IVNCPULBXLYQEK-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-thiol is a bicyclic organic compound featuring a spiro junction between a cyclopropane ring and a cyclohexane ring, with a thiol (-SH) functional group at the 6-position. The spiro architecture introduces significant steric constraints, while the thiol group confers unique reactivity, including nucleophilicity, acidity (pKa ~10), and oxidation sensitivity.

Properties

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

spiro[2.5]octane-6-thiol

InChI

InChI=1S/C8H14S/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2

InChI Key

IVNCPULBXLYQEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1S)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-6-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a thiol-containing nucleophile can yield the desired spirocyclic thiol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[2.5]octane-6-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.5]octane-6-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Functional Group Reactivity

  • Thiol (-SH) vs. Carboxylic Acid (-COOH):
    The thiol group in this compound is less acidic (pKa ~10) than carboxylic acid derivatives (pKa ~4–5) but more nucleophilic. This enables selective thiol-disulfide exchange reactions, unlike the carboxylate’s propensity for esterification or amidation .
  • Thiol vs. Bromoethyl (-CH₂CH₂Br):
    Bromoethyl derivatives (e.g., CID 155820887) act as electrophiles in SN2 reactions, whereas the thiol group serves as a nucleophile or reducing agent. Thiols also exhibit lower leaving-group ability compared to bromide .
  • Thiol vs. Sulfonyl (-SO₂): Sulfonyl groups (e.g., 6-[(4-chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane) enhance stability and hydrogen-bonding capacity, making them suitable for targeting sulfonamide-binding enzymes. Thiols, however, are prone to oxidation, limiting their use in oxidative environments .

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